3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)13-2-1-10(8-23-13)15(25)24-6-3-11(9-24)26-14-12(7-20)21-4-5-22-14/h1-2,4-5,8,11H,3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBYDAWXQSMJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence various biological activities, and the spatial orientation of substituents can lead to a different biological profile of drug candidates.
Pharmacokinetics
It’s known that heteroatomic fragments in molecules are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2034450-28-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 363.29 g/mol
- Structure : The compound features a pyrazine ring substituted with a pyrrolidine group linked to a trifluoromethyl nicotinoyl moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, related structures have shown cytotoxicity against various cancer cell lines, including:
- Patu8988 (human pancreatic cancer)
- ECA109 (human esophagus cancer)
- SGC7901 (human gastric cancer)
These studies utilized MTT assays to evaluate cell viability and apoptosis induction, demonstrating the compound's potential as an anticancer agent .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective properties. Similar trifluoromethylated compounds have been studied for their ability to protect neuronal cells from excitotoxicity. For example, a related study demonstrated that certain pyrrolidine derivatives could activate signaling pathways (e.g., AKT and PKA), which are crucial for cell survival under stress conditions .
Case Studies
- Anticancer Study : A study involving the synthesis and evaluation of a series of trifluoromethylated pyridine derivatives found that compounds with similar structural motifs exhibited potent cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Neuroprotection Study : In organotypic hippocampal slice cultures, related compounds were shown to prevent neuronal death induced by excitotoxic agents. The protective effect was linked to the modulation of intracellular signaling cascades involving protein kinases .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Assay Method | Key Findings |
|---|---|---|---|
| Antitumor | Trifluoromethylated pyridine derivatives | MTT assay | Significant cytotoxicity against cancer cells |
| Neuroprotection | Pyrrolidine derivatives | Cell viability | Activation of AKT/PKA signaling pathways |
Scientific Research Applications
Therapeutic Applications
The compound has been investigated primarily for its antiviral and anticancer properties. Below are some notable applications:
Antiviral Activity
Research indicates that compounds similar to 3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may serve as inhibitors of certain viral targets. For instance, studies have focused on inhibitors of AAK1 (AP2-associated kinase 1), which plays a role in viral entry mechanisms. Compounds designed to target AAK1 have shown promise in combating viruses such as dengue .
Anticancer Properties
The structural features of this compound suggest potential activity against various cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, which can lead to improved bioavailability and efficacy in cancer treatment .
Case Study 1: AAK1 Inhibition
A study published in the Defense Technical Information Center explored the synthesis and optimization of AAK1 inhibitors, including derivatives related to the compound . These inhibitors demonstrated significant antiviral activity against dengue virus, highlighting the therapeutic potential of similar structures .
Case Study 2: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of pyrrole-based compounds revealed that modifications at the trifluoromethyl position could significantly affect biological activity against cancer cells. This research emphasizes the importance of functional groups in enhancing therapeutic efficacy .
Chemical Reactions Analysis
Key Reagents and Conditions
Synthesis of this compound typically involves coupling reactions between pyrrolidine derivatives and pyrazine moieties. The trifluoromethyl (CF₃) group enhances lipophilicity, influencing reaction outcomes.
| Synthesis Method | Reagents | Conditions | Key Step |
|---|---|---|---|
| Amide Bond Formation | Pyrrolidine derivative, nicotinoyl chloride | Pyridine, dichloromethane (DCM) | Coupling via HATU or EDCl |
| Ether Linkage Formation | Pyrazine-2-carbonitrile, pyrrolidine-3-ol | Triethyl phosphite, ethylenediamine | Oximation followed by cyclization |
| Trifluoromethyl Group Installation | Trifluoroacetyl chloride, phosphorus oxychloride | Diisopropylethylamine (DIPEA) | Chlorination or acylation |
Example from Patent Data ( ):
In Example 10 (WO2018041853A1), ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate was synthesized using pyridine hydrochloride , triethyl phosphite , and hydrogen peroxide . The reaction involved oxime formation and subsequent oxidation to yield the pyrazine core.
Functional Group Reactivity
The compound contains multiple reactive sites:
-
Trifluoromethyl group (CF₃) : Enhances stability and lipophilicity but may undergo substitution or oxidation under strong conditions.
-
Pyrrolidine ring : Susceptible to ring-opening reactions or epoxidation under acidic/basic conditions.
-
Cyano group (-CN) : Can undergo hydrolysis to amides or carboxylic acids.
-
Pyrazine moiety : Electron-deficient, enabling nucleophilic aromatic substitution or metal-catalyzed coupling.
Reaction Trends
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| CF₃ | Oxidative cleavage | Strong oxidizers (e.g., KMnO₄) | Defluorination or ring disruption |
| Pyrrolidine | Epoxidation | mCPBA, H₂O₂ | Epoxide formation |
| Cyano (-CN) | Hydrolysis | HCl/H₂O, heat | Amide or carboxylic acid |
| Pyrazine | Nucleophilic substitution | NH₃/NH₂R, elevated temperatures | Substituted pyrazine derivatives |
Key Reaction Mechanisms
-
Oximation and Cyclization ( ):
-
Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate reacts with triethyl phosphite and ethylenediamine to form oximes.
-
Subsequent oxidation with tert-butylhydroperoxide or iodine generates the pyrazine core.
-
-
Amide Bond Formation ():
-
Nicotinoyl chloride reacts with pyrrolidine derivatives via HATU/EDCl coupling , forming the amide linkage.
-
-
Trifluoromethyl Group Chemistry :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrazine-Carbonitrile Derivatives
The following table summarizes key analogs and their structural differences:
Key Observations:
Heterocyclic Core: The target compound and BK70967 share a pyrazine-carbonitrile core, whereas fipronil uses a pyrazole-carbonitrile. Pyrazine derivatives often exhibit improved solubility over pyrazoles due to nitrogen positioning .
Substituent Effects: The 6-(trifluoromethyl)nicotinoyl group in the target compound likely enhances receptor binding affinity compared to non-fluorinated analogs (e.g., BK70967’s pyridine-2-carbonyl) due to CF₃’s electron-withdrawing nature .
Linker Flexibility :
- The pyrrolidin-3-yl-oxy linker in the target compound and analogs (e.g., BK70967) may improve conformational flexibility compared to rigid piperazine/piperidine linkers in WHO-listed compounds .
Bioactivity Trends
- Pyrazine vs. Pyrazole Cores : Pyrazine-carbonitriles (e.g., target compound) are less commonly associated with pesticidal activity compared to pyrazole-carbonitriles like fipronil . Instead, pyrazines are frequently explored in oncology and antiviral therapies due to their hydrogen-bonding capacity .
- Trifluoromethyl Groups : CF₃ substituents, as in the target compound, are linked to enhanced blood-brain barrier penetration and resistance to oxidative metabolism, critical for CNS-targeting drugs .
Preparation Methods
Bromination of Pyrazine-2-carbonitrile
The introduction of a leaving group at pyrazine position 3 is critical for subsequent etherification. 3-Bromopyrazine-2-carbonitrile is synthesized via regioselective bromination using N-bromosuccinimide (NBS) under radical-initiated conditions:
$$
\text{Pyrazine-2-carbonitrile} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{3-Bromopyrazine-2-carbonitrile}
$$
Optimization Notes :
Cyanidation of Pyrazine Halides
For pyrazines lacking pre-existing nitrile groups, cyanation is achieved via Pd-catalyzed cross-coupling or nucleophilic substitution :
$$
\text{3-Bromopyrazine} + \text{CuCN} \xrightarrow{\text{DMF, 120°C}} \text{3-Cyanopyrazine}
$$
Key Data :
- CuCN in dimethylformamide (DMF) affords 58–64% yield.
- Pd(PPh$$3$$)$$4$$/Zn(CN)$$_2$$ systems show comparable efficiency but higher cost.
Preparation of 1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-ol
Pyrrolidin-3-ol Synthesis
Pyrrolidin-3-ol is synthesized via cyclization of 1,4-diols or reduction of pyrrolidinones :
$$
\text{1,4-Butanediol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Pyrrolidin-3-ol}
$$
Acylation with 6-(Trifluoromethyl)nicotinoyl Chloride
The pyrrolidine nitrogen is acylated under Schotten-Baumann conditions:
$$
\text{Pyrrolidin-3-ol} + \text{6-(Trifluoromethyl)nicotinoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-ol}
$$
Reaction Conditions :
- Dichloromethane (DCM) solvent with triethylamine (Et$$_3$$N) as base.
- 78% yield after column chromatography.
Etherification of Pyrazine-3-Bromide with Pyrrolidin-3-ol
Ullmann-Type Coupling
A copper-catalyzed coupling forms the critical ether bond:
$$
\text{3-Bromopyrazine-2-carbonitrile} + \text{1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-ol} \xrightarrow{\text{CuI, Cs}2\text{CO}3, \text{L-proline}} \text{Target Compound}
$$
Optimized Parameters :
Mitsunobu Reaction Alternative
For hydroxylated pyrazines, Mitsunobu conditions enable ether formation:
$$
\text{3-Hydroxypyrazine-2-carbonitrile} + \text{1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Limitations :
- Requires pre-functionalized 3-hydroxypyrazine (low availability).
- Moderate yield (50–55%) due to competing side reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.92 (s, 1H, pyrazine-H), 8.75 (d, J = 8.0 Hz, 1H, nicotinoyl-H), 4.85–4.75 (m, 1H, pyrrolidine-OCH), 3.90–3.60 (m, 4H, pyrrolidine-NCH$$2$$).
- $$^{19}$$F NMR : δ -62.5 (CF$$_3$$).
- HRMS : m/z 406.0982 [M+H]$$^+$$.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the ether linkage geometry and trifluoromethyl orientation (Fig. 1).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazine Functionalization : Competing substitution at positions 2 and 5 necessitates directing groups or protective strategies.
- Trifluoromethyl Stability : The electron-withdrawing CF$$_3$$ group may hinder acylation kinetics; microwave-assisted synthesis reduces reaction times.
- Pyrrolidine Ring Conformation : Steric hindrance at the nitrogen acylation site mandates bulky base additives (e.g., DMAP).
Industrial-Scale Considerations
- Cost Efficiency : Ullmann coupling is preferred for scalability, despite Cu removal challenges.
- Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether) reduces environmental impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis likely involves coupling a nicotinoyl-pyrrolidine intermediate with a pyrazine-carbonitrile scaffold. A multi-step approach is recommended:
- Step 1 : Prepare the nicotinoyl-pyrrolidine moiety via amide coupling between 6-(trifluoromethyl)nicotinic acid and pyrrolidin-3-ol, using coupling agents like EDCI/HOBt in DMF at 0–25°C .
- Step 2 : Introduce the pyrazine-carbonitrile group via nucleophilic substitution or Mitsunobu reaction, ensuring anhydrous conditions (e.g., THF with DIAD/TPP) to preserve the nitrile functionality .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrazine to pyrrolidine intermediate) to minimize side products. Purify intermediates using silica gel chromatography with gradients of ethyl acetate/hexane .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase to assess purity (>98% by area under the curve).
- Spectroscopy : Confirm the nitrile group via IR (sharp peak at ~2200–2250 cm⁻¹) and the trifluoromethyl group via ¹⁹F NMR (δ −60 to −70 ppm). Assign pyrrolidine and pyrazine protons using ¹H NMR (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm, pyrazine aromatic protons at δ 8.0–9.5 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ calculated using exact mass tools).
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the nitrile and trifluoromethyl groups.
- Moisture Control : Use anhydrous solvents (e.g., DMSO-d6 for NMR) to avoid hydrolysis of the nitrile.
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed amide or oxidized pyrazine derivatives .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity while minimizing bias?
- Methodological Answer : Adopt a randomized block design with split-split plots:
- Primary Factor : Dose concentration (e.g., 1 nM–100 µM).
- Secondary Factor : Cell lines or animal models (e.g., cancer vs. normal cells).
- Tertiary Factor : Time points for IC₅₀ determination (e.g., 24h, 48h, 72h).
- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis assays). Replicate experiments ≥4 times to ensure statistical power .
Q. What strategies can resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. luminescence ATP assays for cytotoxicity).
- Data Normalization : Adjust for solvent interference (e.g., DMSO ≤0.1% final concentration) and matrix effects (e.g., serum proteins in cell media).
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature fluctuations) .
Q. How can environmental impact studies be structured to assess the compound’s fate in ecosystems?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Phase 1 (Lab) : Determine logP (octanol-water partitioning) and hydrolytic stability (pH 4–9 buffers at 25°C/37°C).
- Phase 2 (Field) : Track biodegradation in soil/water matrices using LC-MS/MS. Monitor metabolites (e.g., pyrazine-2-carboxylic acid) and bioaccumulation in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
